molecular formula C14H18N2O4 B6575958 N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 331863-84-4

N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B6575958
CAS No.: 331863-84-4
M. Wt: 278.30 g/mol
InChI Key: CMMBWWCYZWYCCZ-UHFFFAOYSA-N
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Description

N'-(2-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is an oxamide derivative featuring two distinct substituents: a 2-methoxyphenyl group and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group. Oxamides are characterized by their diamide structure (-NH-C(=O)-C(=O)-NH-), which confers rigidity and hydrogen-bonding capabilities.

For example, N-(2-Methoxyphenyl)-N-(4-sulfamoylphenyl)oxalamide () was prepared using sulfanilamide and o-anisidine, suggesting similar methodologies could apply.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBWWCYZWYCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the reaction of 2-methoxyaniline with oxirane to form an intermediate, which is then reacted with ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
  • Reactivity Studies : The compound can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior in different environments and for developing new synthetic methodologies.

Biology

  • Biological Activity Investigation : Research has focused on the biological interactions of this compound with various biomolecules. Initial studies suggest potential anti-inflammatory and analgesic effects, although further investigation is necessary to fully elucidate these properties.
  • Mechanism of Action : The compound's mechanism of action may involve binding to specific enzymes or receptors, altering their activity. Detailed studies are required to map these interactions and understand the underlying biological pathways.

Medicine

  • Therapeutic Potential : There is ongoing exploration into the therapeutic applications of this compound, particularly in pain management and inflammation control. Its unique structural features may contribute to its efficacy as a drug candidate.
  • Drug Development : The compound's ability to be modified chemically makes it a valuable candidate for drug development processes, where structure-activity relationships (SAR) are crucial for optimizing pharmacological profiles.

Industry

  • Material Science : In industrial applications, this compound can be utilized in the development of new materials with specific chemical properties, contributing to advancements in polymer science and material engineering.

Mechanism of Action

The mechanism by which N’-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, a comparative analysis with structurally related ethanediamides and functional analogs is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Melting Point/Decomposition Applications/Properties Source
This compound 2-Methoxyphenyl, tetrahydrofuran-2-ylmethyl C₁₅H₁₈N₂O₄ Not reported Potential UV stabilizer, pharmaceutical
N-(2-Methoxyphenyl)-N-(4-sulfamoylphenyl)oxalamide (Compound 2, ) 2-Methoxyphenyl, 4-sulfamoylphenyl C₁₅H₁₅N₃O₅S Decomposes at 180°C Antimicrobial candidate (sulfonamide group)
N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Tinuvin 312, ) 2-Ethoxyphenyl, 2-ethylphenyl C₁₈H₂₀N₂O₃ Not reported Commercial UV stabilizer (photostability)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-hydroxyethyl)oxamide () 5-Ethylthiadiazole, 2-hydroxyethyl C₈H₁₂N₄O₃S Not reported Agrochemical or pharmaceutical potential
VM-6 () Biphenyl trifluoromethyl, nitrate ester C₂₃H₁₇F₃N₂O₅ 127–129°C Vasodilatory activity (nitrate group)

Key Comparisons

Structural Features :

  • The tetrahydrofuran-2-ylmethyl group in the target compound introduces enhanced solubility in polar solvents compared to purely aromatic substituents (e.g., Tinuvin 312’s ethylphenyl group).
  • The 2-methoxyphenyl group provides moderate electron-donating effects, similar to the ethoxy group in Tinuvin 312 but distinct from the electron-withdrawing sulfamoyl group in Compound 2 ().

Synthesis and Stability :

  • Tinuvin 312 and Compound 2 () were synthesized via oxalyl chloride-mediated coupling , a common method for oxamides. The target compound likely follows a similar route.
  • The tetrahydrofuran moiety may improve thermal stability compared to aliphatic substituents (e.g., hydroxyethyl in ), though decomposition data are lacking.

Applications: Tinuvin 312 is a commercial UV stabilizer, suggesting the target compound’s cyclic ether group could similarly enhance photostability.

Toxicity and Safety :

  • Many oxamides (e.g., Tinuvin 312) exhibit low acute toxicity, but substituents like sulfonamides () or thiadiazoles () may introduce specific risks. The target compound’s safety profile remains unstudied but warrants caution akin to ’s acetamide derivatives.

Biological Activity

N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C16H22N2O4
  • CAS Number: 331863-84-4

The compound features a methoxyphenyl group and an oxolan-2-ylmethyl moiety, contributing to its unique chemical properties and potential biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Intermediate: Reaction of 2-methoxyaniline with oxirane.
  • Final Reaction: The intermediate is then reacted with ethanediamide under controlled conditions to yield the final product.

These reactions require specific conditions, such as temperature and solvent choice, to achieve high purity and yield .

The biological activity of this compound is hypothesized to involve:

  • Binding to Receptors/Enzymes: The compound may interact with specific molecular targets, altering their activity.
  • Modulation of Biological Pathways: This interaction can lead to various biological responses, including anti-inflammatory and analgesic effects .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Properties:
    • Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Analgesic Effects:
    • Preliminary studies suggest that the compound could have analgesic properties, potentially useful in pain management therapies .
  • Antimicrobial Activity:
    • Some investigations have pointed towards antimicrobial properties, indicating effectiveness against certain bacterial strains .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological effects of similar compounds:

StudyFindings
Case Study 1Demonstrated anti-inflammatory effects in rodent models using structurally similar compounds .
Case Study 2Explored the analgesic properties in clinical settings, showing promise for pain relief .
Case Study 3Investigated antimicrobial activity against E. coli and Staphylococcus aureus, indicating significant inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other compounds containing similar functional groups:

CompoundStructureBiological Activity
N-(2-methoxyphenyl)acetamideStructureModerate anti-inflammatory effects
N-[4-(methoxyphenyl)ethyl]ethanediamideStructureAnalgesic properties confirmed in studies

This comparison highlights that while other compounds exhibit biological activity, the specific combination of functional groups in this compound may confer distinct therapeutic potentials.

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